![molecular formula C6H8Cl2N2O B1524295 4-Aminonicotinaldehyde dihydrochloride CAS No. 927891-97-2](/img/structure/B1524295.png)
4-Aminonicotinaldehyde dihydrochloride
Overview
Description
Scientific Research Applications
Synthesis of Metal Complexes
4-Aminonicotinaldehyde dihydrochloride can be used in the synthesis of metal complexes. For instance, it has been used to synthesize complexes of Ni(II), Pd(II), Co(II), and Cu(II) using various analytical and spectroscopic techniques .
Anticancer Activity
The metal complexes synthesized using 4-Aminonicotinaldehyde dihydrochloride have shown promising anticancer activity. For example, the [Ni(ANA) 2Cl 2] complex showed good activity against HeLa and MCF-7, the [Pd(ANA) 2Cl 2] and [Cu(ANA) 2Cl 2] complexes against HeLa, and the [Co(ANA) 2Cl 2] complex against MCF-7 .
Antimicrobial Activity
The metal complexes of 4-Aminonicotinaldehyde dihydrochloride have also demonstrated potent antimicrobial activity. The [Co(ANA) 2Cl 2] and [Cu(ANA) 2Cl 2] complexes were found to be potent antibacterial and antifungal agents .
Antioxidant Activity
These metal complexes have also been investigated for their antioxidant activity through DPPH radical assay. It was found that all the complexes have good radical scavenging capability .
Molecular Docking Studies
Molecular docking studies were carried out for all the metal complexes against EGFR as a target protein using Autodock. The results strongly correlated with the anticancer activity .
Building Blocks for Pharmaceutically Relevant Compounds
Historically, o-aminoaldehydes, a class of ligands to which 4-Aminonicotinaldehyde dihydrochloride belongs, have often been employed as important building blocks for several pharmaceutically relevant compounds like naphthyridine derivatives (for osteoporosis), plant-antitumor agents (camptothecin analogues), and antihistamine and pain-relieving agents (mGlu5 receptor antagonist) .
Safety And Hazards
The safety data sheet for 4-Aminonicotinaldehyde dihydrochloride indicates that it is intended for research and development use only, under the supervision of a technically qualified individual . Further safety and hazard information should be available in the material safety data sheet provided by the manufacturer.
properties
IUPAC Name |
4-aminopyridine-3-carbaldehyde;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O.2ClH/c7-6-1-2-8-3-5(6)4-9;;/h1-4H,(H2,7,8);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYBDQWKNONIEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1N)C=O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679362 | |
Record name | 4-Aminopyridine-3-carbaldehyde--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminonicotinaldehyde dihydrochloride | |
CAS RN |
927891-97-2 | |
Record name | 4-Aminopyridine-3-carbaldehyde--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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